molecular formula C12H19N3O B12814775 1-(1,2-Diethyl-1H-imidazol-5-yl)-3-(dimethylamino)prop-2-en-1-one

1-(1,2-Diethyl-1H-imidazol-5-yl)-3-(dimethylamino)prop-2-en-1-one

Cat. No.: B12814775
M. Wt: 221.30 g/mol
InChI Key: XWFBVUJGUREUPF-BQYQJAHWSA-N
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Description

1-(1,2-Diethyl-1H-imidazol-5-yl)-3-(dimethylamino)prop-2-en-1-one is a synthetic organic compound that belongs to the class of imidazole derivatives Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,2-Diethyl-1H-imidazol-5-yl)-3-(dimethylamino)prop-2-en-1-one typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

    Alkylation: The imidazole ring is then alkylated with ethyl groups to form the 1,2-diethylimidazole derivative.

    Condensation with Dimethylamino Group: The final step involves the condensation of the 1,2-diethylimidazole derivative with a dimethylamino prop-2-en-1-one moiety under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(1,2-Diethyl-1H-imidazol-5-yl)-3-(dimethylamino)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as halides, thiols, or amines in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole carboxylic acids, while reduction may produce imidazole alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(1,2-Diethyl-1H-imidazol-5-yl)-3-(dimethylamino)prop-2-en-1-one involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors on cell surfaces, leading to changes in cellular signaling.

    DNA/RNA: Intercalation into DNA or RNA, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    1-(1,2-Diethyl-1H-imidazol-5-yl)-3-(methylamino)prop-2-en-1-one: Similar structure but with a methylamino group instead of a dimethylamino group.

    1-(1,2-Diethyl-1H-imidazol-5-yl)-3-(ethylamino)prop-2-en-1-one: Similar structure but with an ethylamino group instead of a dimethylamino group.

Uniqueness

1-(1,2-Diethyl-1H-imidazol-5-yl)-3-(dimethylamino)prop-2-en-1-one is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with tailored activities.

Properties

Molecular Formula

C12H19N3O

Molecular Weight

221.30 g/mol

IUPAC Name

(E)-1-(2,3-diethylimidazol-4-yl)-3-(dimethylamino)prop-2-en-1-one

InChI

InChI=1S/C12H19N3O/c1-5-12-13-9-10(15(12)6-2)11(16)7-8-14(3)4/h7-9H,5-6H2,1-4H3/b8-7+

InChI Key

XWFBVUJGUREUPF-BQYQJAHWSA-N

Isomeric SMILES

CCC1=NC=C(N1CC)C(=O)/C=C/N(C)C

Canonical SMILES

CCC1=NC=C(N1CC)C(=O)C=CN(C)C

Origin of Product

United States

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